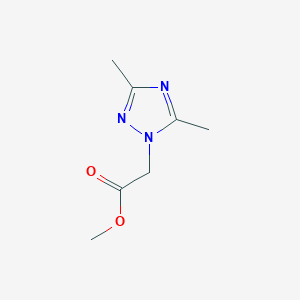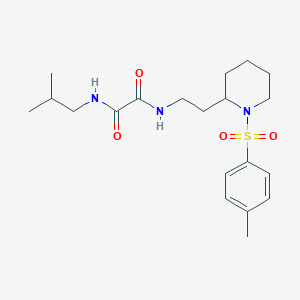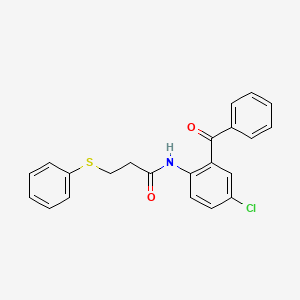![molecular formula C24H24ClN3O2S B2549229 3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 422273-38-9](/img/no-structure.png)
3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C24H24ClN3O2S and its molecular weight is 453.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthetic Pathways and Intermediate Compounds: Research has shown various synthetic routes for the creation of quinazoline derivatives, which involve key intermediates and reaction conditions tailored to achieve specific structural features. For example, one study outlines the rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones, highlighting the significance of isocyanate carboxamide intermediates in the synthesis process (Azizian et al., 2000). Similarly, the synthesis and characterization of quinoline and quinazoline derivatives involve complex reactions that contribute to the understanding of their structural and electronic properties (Mohamed et al., 2020).
Biological Activities and Potential Applications
- Anticonvulsant Properties: Certain quinazoline derivatives exhibit significant anticonvulsant activities, highlighting their potential in developing therapeutic agents for epilepsy and related disorders. The crystal structures of anticonvulsant enaminones provide insights into their mechanism of action, emphasizing the role of hydrogen bonding and molecular conformation (Kubicki et al., 2000).
- Cytotoxic Activities: Studies on carboxamide derivatives of benzo[b][1,6]naphthyridines reveal potent cytotoxic activities against various cancer cell lines, indicating the potential of quinazoline derivatives in cancer therapy (Deady et al., 2003).
- Inhibition of Thymidylate Synthase: Quinazoline derivatives have been synthesized as nonclassical antifolate inhibitors of thymidylate synthase, a key enzyme in the DNA synthesis pathway, making them promising candidates for anticancer and antibacterial therapies (Gangjee et al., 1996).
Wirkmechanismus
The compound contains an indole nucleus, which is a common feature in many bioactive compounds . Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities are often mediated through binding to multiple receptors, leading to changes in cellular signaling pathways .
The compound also contains a cyclohexene ring, which is a common structural feature in many natural products and pharmaceuticals . The presence of this ring could influence the compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide' involves the reaction of 2-chlorobenzyl chloride with 2-cyclohexen-1-ylethylamine to form the intermediate, which is then reacted with 2-amino-4-sulfanylquinazoline-6-carboxylic acid to obtain the final product.", "Starting Materials": [ "2-chlorobenzyl chloride", "2-cyclohexen-1-ylethylamine", "2-amino-4-sulfanylquinazoline-6-carboxylic acid" ], "Reaction": [ "Step 1: 2-chlorobenzyl chloride is reacted with 2-cyclohexen-1-ylethylamine in the presence of a base such as potassium carbonate to form the intermediate 3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]amine.", "Step 2: The intermediate is then reacted with 2-amino-4-sulfanylquinazoline-6-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to obtain the final product, 3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] } | |
CAS-Nummer |
422273-38-9 |
Molekularformel |
C24H24ClN3O2S |
Molekulargewicht |
453.99 |
IUPAC-Name |
3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C24H24ClN3O2S/c25-20-9-5-4-8-18(20)15-28-23(30)19-11-10-17(14-21(19)27-24(28)31)22(29)26-13-12-16-6-2-1-3-7-16/h4-6,8-11,14H,1-3,7,12-13,15H2,(H,26,29)(H,27,31) |
InChI-Schlüssel |
LDSNHHXZKDCHAI-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=CC=C4Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-hydroxy-3-methoxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2549147.png)
![2-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B2549148.png)
![2-Isopropyl-5-methylcyclohexyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B2549149.png)


![3-[(2-Phenylethyl)amino]propanoic acid hydrochloride](/img/structure/B2549159.png)


![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2549165.png)
![N-(2,4-dimethylphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2549166.png)

![Tert-butyl 6'-chlorospiro[azetidine-3,3'-indoline]-1'-carboxylate](/img/structure/B2549168.png)
![7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2549169.png)